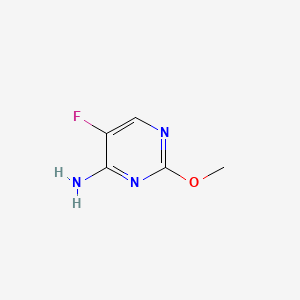

5-Fluoro-2-methoxypyrimidin-4-amine

Description

Significance of the Pyrimidine (B1678525) Scaffold in Chemical Biology and Medicinal Chemistry

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds. bohrium.comingentaconnect.com Its presence in the nucleobases uracil, thymine, and cytosine, which are fundamental components of DNA and RNA, underscores its biological significance. bohrium.com This structural similarity allows pyrimidine derivatives to interact with a wide array of biological targets, including enzymes and receptors. Consequently, the pyrimidine motif is a key pharmacophoric feature in a diverse range of therapeutic agents, exhibiting activities such as anticancer, antiviral, antibacterial, and anti-inflammatory effects. bohrium.commdpi.comnih.gov The versatility of the pyrimidine skeleton allows for structural modifications at various positions, enabling the fine-tuning of pharmacological properties. mdpi.com

Role of Fluorinated Pyrimidines in Drug Discovery and Development

The introduction of fluorine into pyrimidine scaffolds has become a pivotal strategy in modern drug discovery. mdpi.comnih.gov Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can significantly modulate the physicochemical and biological characteristics of a molecule. cymitquimica.com In the context of drug design, fluorination can enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity, which can influence a drug's absorption and distribution. cymitquimica.com The well-known anticancer drug 5-fluorouracil (B62378) (5-FU) is a prime example of a successful fluorinated pyrimidine, which acts by inhibiting thymidylate synthase, an enzyme crucial for DNA synthesis. mdpi.compharmacy180.com

Context of 5-Fluoro-2-methoxypyrimidin-4-amine within Pyrimidine Chemistry

This compound, with its distinct arrangement of a fluorine atom at the 5-position, a methoxy (B1213986) group at the 2-position, and an amine group at the 4-position, represents a key intermediate in the synthesis of more complex molecules. vcu.edubldpharm.com The electron-withdrawing nature of the fluorine atom and the electron-donating characteristics of the methoxy and amino groups create a unique electronic profile on the pyrimidine ring, influencing its reactivity and potential biological interactions. This compound serves as a valuable building block for creating libraries of novel compounds for high-throughput screening in drug and agrochemical discovery programs. Notably, it is a key intermediate in the synthesis of the anti-cancer drug Capecitabine. veeprho.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-fluoro-2-methoxypyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6FN3O/c1-10-5-8-2-3(6)4(7)9-5/h2H,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYALTIIVASWNSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=N1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60659957 | |

| Record name | 5-Fluoro-2-methoxypyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1993-63-1 | |

| Record name | 5-Fluoro-2-methoxypyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-5-fluoro-2-methoxypyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Manufacturing

The primary synthetic route to 5-Fluoro-2-methoxypyrimidin-4-amine often involves a multi-step process starting from readily available precursors. A common method begins with 2-methoxy-5-fluorouracil. google.com

This starting material undergoes chlorination, typically using phosphorus oxychloride (POCl₃), to yield 2-methoxy-4-chloro-5-fluoropyrimidine. google.com Subsequently, an amination reaction is carried out where the chloro-substituent at the 4-position is displaced by an amino group using an aminating agent like ammonia, to produce 2-methoxy-4-amido-5-fluoropyrimidine. google.com

Another synthetic approach utilizes a cyclocondensation reaction. For instance, (Z)-2-cyano-2-fluoroethenolate can be reacted with O-methylisourea hemisulfate in a mixture of methanol (B129727) and water to directly furnish this compound. vcu.edu

Purification of the final product is typically achieved through standard laboratory techniques such as recrystallization or column chromatography to ensure high purity. google.com

Chemical Properties and Structural Features

Detailed below are the key chemical and structural properties of 5-Fluoro-2-methoxypyrimidin-4-amine.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₆FN₃O | chemscene.comnih.gov |

| Molecular Weight | 143.12 g/mol | chemscene.comnih.gov |

| Melting Point | 181.9–183.3 °C | researchgate.net |

| Appearance | White to Almost white powder to crystal | |

| Solubility | Soluble in polar solvents. | cymitquimica.com |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 1993-63-1 | chemscene.com |

Spectroscopic analysis is crucial for confirming the structure of the compound. While a comprehensive dataset is not publicly available, typical spectroscopic features would include:

¹H NMR: Signals corresponding to the methoxy (B1213986) protons, the amine protons, and the proton on the pyrimidine (B1678525) ring.

¹³C NMR: Resonances for the five carbon atoms in the molecule, with the carbon attached to fluorine showing a characteristic splitting pattern. researchgate.net

¹⁹F NMR: A signal indicating the presence of the fluorine atom. researchgate.net

Mass Spectrometry: A molecular ion peak corresponding to the compound's molecular weight. researchgate.net

Spectroscopic and Analytical Characterization for Research on 5 Fluoro 2 Methoxypyrimidin 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including 5-Fluoro-2-methoxypyrimidin-4-amine. omicsonline.org It provides detailed information about the carbon-hydrogen framework and the chemical environment of specific atoms within the molecule.

Advanced 1D and 2D NMR Techniques for Pyrimidine (B1678525) Derivatives

The structural confirmation of this compound is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

¹H NMR: In the proton NMR spectrum, characteristic signals are expected for the methoxy (B1213986) group protons, the amino group protons, and the aromatic proton on the pyrimidine ring. For a related compound, 5-fluoro-2-methylpyrimidine-4-amine, the aromatic proton (H-6) appears as a doublet at δ 7.99 ppm. For 5-Fluoro-4-methoxypyrimidin-2-amine, the methoxy singlet is observed around 3.8 ppm, and aromatic protons are found in the range of 6.5–8.0 ppm.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule, including the carbons of the pyrimidine ring and the methoxy group.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a critical technique. It offers a distinct signal for the fluorine atom, confirming its presence and providing insights into its electronic environment. For fluorinated pyrimidines, these shifts typically occur between -110 and -150 ppm. nih.gov

2D NMR Techniques: While 1D NMR provides fundamental data, 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to resolve complex spectra and establish connectivity between atoms. omicsonline.org HSQC, for instance, correlates proton signals with their directly attached carbon atoms, while HMBC reveals longer-range couplings between protons and carbons, helping to piece together the complete molecular structure. omicsonline.org These techniques are particularly valuable for unambiguously assigning the positions of substituents on the pyrimidine ring. nih.gov

A certificate of analysis for this compound confirms the use of ¹H NMR for its identification. kmpharma.in

Table 1: Expected NMR Data for this compound

| Nucleus | Technique | Expected Chemical Shift (ppm) | Multiplicity |

| ¹H | 1D NMR | ~3.8 (OCH₃) | Singlet |

| 6.5 - 8.0 (aromatic H) | Doublet | ||

| Variable (NH₂) | Broad Singlet | ||

| ¹³C | 1D NMR | Specific shifts for each carbon | |

| ¹⁹F | 1D NMR | -110 to -150 | Singlet |

Real-Time NMR Monitoring of Pyrimidine Synthesis and Reactions

The application of real-time or in situ NMR monitoring has revolutionized the study of chemical reactions. researchgate.net By using flow NMR probes, researchers can continuously track the progress of a reaction, identifying intermediates, determining reaction kinetics, and optimizing process conditions. researchgate.net This technique is highly applicable to the synthesis of pyrimidine derivatives, allowing for precise control over reaction parameters to maximize yield and purity. For instance, in multi-step syntheses, real-time NMR can monitor the consumption of starting materials and the formation of the desired product, providing immediate feedback for process adjustments. researchgate.net

Mass Spectrometry (MS) for Pyrimidine Compound Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. chemscene.com

Fragmentation Pathways and Isotope Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the molecular formula of this compound (C₅H₆FN₃O) by providing a highly accurate mass measurement. The exact mass of the [M+H]⁺ ion for a related compound, 5-fluoro-2-methylpyrimidine-4-amine, was determined to be 154.0774, which aligns with its calculated molecular formula. For this compound, the expected exact mass is approximately 143.0495 Da. nih.gov

LC-MS/MS Methodologies for Pyrimidine Derivatives

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantitative analysis of pyrimidine derivatives in complex mixtures. nih.gov This technique combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry.

In a typical LC-MS/MS workflow, the sample is first injected into an HPLC or UPLC system where the components are separated. The eluent from the chromatography column then enters the mass spectrometer. In the mass spectrometer, the parent ion of the target analyte is selected and fragmented, and a specific fragment ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides excellent specificity and sensitivity. nih.gov

For the analysis of related pyrimidine derivatives like 5-fluorouracil (B62378), LC-MS/MS methods have been developed using various columns, such as C18 and HILIC, and mobile phases tailored to achieve optimal separation and ionization. researchgate.netobrnutafaza.hr For instance, a method for 5-fluorouracil used a C18 column with a mobile phase of 100% aqueous solution at a flow rate of 0.4 mL/min and detection by negative ion electrospray. Another method for methoxyamine utilized a C18 column with a mobile phase of 45% acetonitrile (B52724) and 0.4% formic acid. nih.gov

Chromatographic Separation Techniques for Purity and Isolation (e.g., HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are essential techniques for assessing the purity of this compound and for its isolation from reaction mixtures. bldpharm.com These methods separate compounds based on their differential interactions with a stationary phase (the column) and a mobile phase.

A certificate of analysis for this compound reported an HPLC purity of 98.30%. kmpharma.in The choice of column and mobile phase is critical for achieving good separation. For primary aromatic amines, which are structurally related to the amino-pyrimidine core, various UHPLC columns have been evaluated, including C18, Phenyl-Hexyl, and pentafluorophenylpropyl (PFPP) columns. nih.gov The PFPP column, in particular, has shown excellent separation for a range of aromatic amines. nih.gov The mobile phase often consists of a mixture of an aqueous component (sometimes with an acid additive like formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol (B129727). nih.govnih.gov

Table 2: Chromatographic Methods for Pyrimidine Derivatives

| Technique | Column Type | Mobile Phase Example | Application |

| HPLC/UPLC | C18 | Acetonitrile/Water with Formic Acid | Purity assessment, Isolation |

| LC-MS/MS | C18, HILIC, PFPP | Acetonitrile/Water with Formic or Acetic Acid | Quantitative analysis |

Structure Elucidation Reports (SER) for this compound

A complete, formal Structure Elucidation Report (SER) for this compound, consolidating all analytical data into a single interpretative document, is not publicly available. However, the structural confirmation of the compound is unequivocally established through the collective analysis of its spectroscopic data. This includes Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

The process of structure elucidation involves the detailed interpretation of each of these analytical techniques. The ¹H NMR spectrum reveals the number and environment of protons, the ¹³C NMR spectrum identifies the carbon skeleton, and the ¹⁹F NMR spectrum confirms the presence and electronic environment of the fluorine atom. Mass spectrometry provides the precise molecular weight and fragmentation patterns that corroborate the molecular formula. Finally, IR spectroscopy identifies the characteristic functional groups present in the molecule. The collective data from these methods provides a consistent and unambiguous confirmation of the assigned structure of this compound.

A Certificate of Analysis (COA) for a commercial batch of this compound confirms that the identity of the compound was verified using ¹H NMR, Mass Spectrometry, and IR spectroscopy. kmpharma.in The purity of the batch was determined by High-Performance Liquid Chromatography (HPLC) to be 98.30%. kmpharma.in

The following tables present the detailed spectroscopic data that collectively serve to elucidate and confirm the structure of this compound.

Spectroscopic and Analytical Data

The following tables provide a detailed summary of the spectroscopic and analytical data obtained for this compound.

¹H NMR (300 MHz, [D6]DMSO) echemi.com

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.93 | d | 3.5 | H-6 |

| 7.27 | s | NH₂ | |

| 3.74 | s | CH₃ |

¹³C NMR (75 MHz, [D6]DMSO) echemi.com

| Chemical Shift (δ) ppm | Splitting (J) Hz | Assignment |

| 160.5 | d, J = 1.5 | C-2 |

| 154.9 | d, J = 13.7 | C-4 |

| 142.1 | d, J = 245.3 | C-5 |

| 139.7 | d, J = 20.4 | C-6 |

| 54.1 | s | CH₃ |

¹⁹F NMR (282 MHz, [D6]DMSO) echemi.com

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| -165.9 | d | 3.5 |

Infrared (IR) Spectroscopy (ATR) echemi.com

| Wavenumber (ν) cm⁻¹ | Description |

| 3361, 3314, 3143 | N-H stretching vibrations |

| 165, 1456, 1392, 1352, 777 | Fingerprint region |

Mass Spectrometry (MS) echemi.com

| Technique | m/z | Interpretation |

| ESI | 144.0 | [M+H]⁺ |

| HR-MS (ESI) | 144.0566 | [M+H]⁺ (Calculated: 144.0568) |

Computational Chemistry and Modeling Studies of 5 Fluoro 2 Methoxypyrimidin 4 Amine

Quantum Chemical Calculations (e.g., DFT) on Pyrimidine (B1678525) Derivatives

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in studying pyrimidine derivatives. researchgate.net These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, offering deep insights without the need for empirical data.

DFT calculations are widely used to analyze the electronic properties of heterocyclic systems, including substituted pyrimidines. researchgate.netresearchgate.net For 5-Fluoro-2-methoxypyrimidin-4-amine, the positions of the substituents are critical. The fluorine atom at position 5 acts as a strong electron-withdrawing group, while the methoxy (B1213986) group at position 2 and the amine group at position 4 are electron-donating. This specific arrangement creates a polarized ring system that dictates its reactivity.

Studies on related pyrimidine derivatives using DFT (often with the B3LYP functional and basis sets like 6-31G(d,p)) help in understanding these effects quantitatively. researchgate.net Key parameters derived from these calculations include:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. For this molecule, negative potential is expected around the ring nitrogen atoms and the fluorine atom, while the amine protons would show positive potential, indicating sites for intermolecular interactions. researchgate.netuaeu.ac.ae

The conformational landscape of this compound is relatively simple. The pyrimidine ring itself is aromatic and therefore largely planar. The primary degree of freedom is the rotation of the methoxy group around the C2-O bond. Quantum chemical calculations can determine the rotational energy barrier and identify the most stable (lowest energy) conformation of this group relative to the pyrimidine ring. While specific conformational analysis studies on this exact molecule are not widely published, DFT is the standard method for such investigations, providing accurate predictions of the preferred spatial arrangement of the atoms.

Molecular Docking Investigations of Pyrimidine Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is a cornerstone of structure-based drug design.

Docking studies on fluoropyrimidine derivatives reveal common interaction patterns with protein active sites. For instance, in studies of 5-fluorouracil (B62378) analogues targeting thymidylate synthase, several key interactions are consistently observed. nih.gov The this compound moiety can participate in several types of non-covalent interactions:

Hydrogen Bonding: The exocyclic amine group (-NH₂) is a potent hydrogen bond donor, while the nitrogen atoms within the pyrimidine ring act as hydrogen bond acceptors. These interactions are often with polar amino acid residues like arginine, serine, or asparagine in a protein's binding pocket. nih.gov

π-π Stacking: The aromatic pyrimidine ring can engage in π-π stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, or tryptophan. mdpi.com

Hydrophobic Interactions: The methyl part of the methoxy group can form favorable hydrophobic contacts.

In a study on influenza polymerase PB2 inhibitors, a fragment containing 5-fluoropyrimidin-4-amine (B1273414) was shown to form crucial hydrogen bonds and π-π stacking interactions within the protein's cap-binding pocket. mdpi.com

Docking algorithms use scoring functions to estimate the binding affinity, typically expressed in kcal/mol. A lower binding energy value indicates a more stable ligand-protein complex. Studies on 5-fluorouracil analogues against thymidylate synthase have reported binding affinities ranging from -7.0 to -9.1 kcal/mol. nih.gov These scores allow for the ranking of different compounds and the prioritization of candidates for further experimental testing.

Molecular Dynamics (MD) Simulations of Pyrimidine Systems

Conformational Stability and Dynamics in Biological Environments

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules and their complexes. These simulations can provide a detailed picture of the conformational stability and dynamics of a ligand like this compound within a simulated biological environment, such as in complex with a protein.

In a typical MD study, the stability of a ligand within a binding pocket is assessed by monitoring its root-mean-square deviation (RMSD) over the course of the simulation. A stable ligand will generally exhibit a low and consistent RMSD value, indicating that it maintains a stable binding pose. For instance, in studies of various ligands bound to protein targets, most stable ligands exhibited an average RMSD in the range of 1–8 Å. nih.gov Conversely, a ligand that is not stable in the binding site may show large fluctuations in its RMSD or may even dissociate from the protein during the simulation. nih.gov

The dynamic behavior of the ligand and its interactions with the surrounding amino acid residues can also be analyzed. For example, simulations can reveal key hydrogen bond interactions that contribute to the stability of the complex. In studies of related heterocyclic ligands, specific interactions with residues like TYR239 and GLU240 were found to be crucial for maintaining a stable conformation within the binding pocket. nih.gov Such analyses are critical for understanding the structural basis of molecular recognition and for designing analogues with improved binding affinity and stability.

Protein-Ligand Complex Stability and Dynamics

The stability of a protein-ligand complex is a critical determinant of a molecule's biological activity. Molecular dynamics simulations provide a means to assess this stability over time. By simulating the complex in a solvated, physiological environment, researchers can observe the dynamic interplay between the ligand and the protein.

Key metrics for evaluating complex stability include the RMSD of the protein backbone and the ligand, as well as the analysis of intermolecular interactions like hydrogen bonds and hydrophobic contacts. For example, in simulations of pyrido[2,3-pyrimidine derivatives with their target protein, molecular dynamics runs of up to 1000 ns were performed to validate the stability of the interactions. nih.gov The results of these simulations can identify which ligands form the most stable complexes, as indicated by minimal structural deviation and persistent key interactions with catalytic amino acids. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies on Pyrimidine Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of newly designed compounds and for understanding the structural features that are most important for activity.

Numerous QSAR studies have been conducted on various classes of pyrimidine analogues, yielding models with high predictive power. These studies often employ methods like Multiple Linear Regression (MLR), Artificial Neural Networks (ANN), Comparative Molecular Field Analysis (CoMFA), and Comparative Molecular Similarity Indices Analysis (CoMSIA). The statistical quality of a QSAR model is typically assessed using parameters such as the squared correlation coefficient (R²), the cross-validated squared correlation coefficient (q²), and the predictive squared correlation coefficient (r²_pred).

For instance, a study on diarylpyrimidine derivatives as HIV-1 reverse transcriptase inhibitors developed CoMFA and CoMSIA models with excellent statistical parameters (CoMFA: q² = 0.679, R² = 0.983; CoMSIA: q² = 0.734, R² = 0.985), indicating robust and predictive models. nih.gov Another atom-based QSAR study on pyrimidine derivatives as anticancer agents yielded a model with an R² of 0.9487 and a Q² of 0.8361. benthamdirect.comresearchgate.net These models can then be used to guide the design of new analogues with potentially enhanced activity.

| Pyrimidine Analogue Class | QSAR Model | Key Statistical Parameters | Research Focus | Reference |

|---|---|---|---|---|

| Diarylpyrimidines | CoMFA/CoMSIA | q² = 0.734, R² = 0.985 | HIV-1 Reverse Transcriptase Inhibitors | nih.gov |

| Furopyrimidines/Thienopyrimidines | MLR/ANN | R² (ANN) = 0.998 | VEGFR-2 Inhibitors for Cancer | mui.ac.ir |

| Pyrimidine-Coumarin-Triazoles | 2D-QSAR | r² = 0.99 | Anti-Breast Cancer Agents | nih.govmdpi.com |

| Thieno[2,3-d]pyrimidines | HQSAR/CoMFA/CoMSIA | r² (CoMFA) = 0.959 | Antitumor Activity | cjsc.ac.cn |

Pharmacophore Mapping for Pyrimidine Derivatives

Pharmacophore mapping is a computational technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target and elicit a response. A pharmacophore model serves as a 3D template for designing or screening new molecules with the potential for similar biological activity.

For pyrimidine derivatives, pharmacophore modeling has been successfully applied to understand their interaction with various targets. For example, in a study aiming to develop novel anticancer DNA inhibitors, a pharmacophore hypothesis with the features DHHRR_1 (Donor, Hydrophobic, Hydrophobic, Ring, Ring) was identified as the best fit, with a survival score of 5.4408. benthamdirect.comresearchgate.net This model provides a clear guide for the structural requirements of active compounds.

Docking studies often complement pharmacophore mapping by providing a more detailed view of the binding mode. For instance, docking results for diarylpyrimidine derivatives revealed that a phenyl group at the C4-position of the pyrimidine ring was crucial for activity, as it could participate in π-π stacking interactions with aromatic residues in the binding site. nih.gov The combination of pharmacophore and docking studies provides significant insights into the key structural features responsible for activity and can be used to design novel analogues. nih.gov

| Target | Pharmacophore Hypothesis | Key Features | Reference |

|---|---|---|---|

| Anticancer (DNA inhibition) | DHHRR_1 | 1 H-bond Donor, 2 Hydrophobic, 2 Aromatic Rings | benthamdirect.comresearchgate.net |

| HIV-1 Reverse Transcriptase | Not specified | π-π stacking interactions from a C4-phenyl group | nih.gov |

| Thymidylate Synthase | Not specified | Interactions with catalytic amino acid Cys195 | nih.gov |

Retrosynthesis Planning for this compound and its Analogues

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into progressively simpler precursors, ultimately leading to commercially available starting materials. advancechemjournal.comprinceton.edu This process is guided by known chemical reactions and disconnection strategies.

For a heterocyclic compound like this compound, a common retrosynthetic approach involves disconnecting the pyrimidine ring. The synthesis of pyrimidine rings often involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a urea (B33335), guanidine, or amidine derivative. advancechemjournal.comlakotalakes.com

A plausible retrosynthetic pathway for this compound would involve a key cyclization step. A practical synthesis for fluorinated pyrimidines has been developed using a fluorinated C3 building block. nih.gov Specifically, the synthesis of 4-amino-5-fluoropyrimidines can be achieved through the reaction of amidine hydrochlorides with potassium 2-cyano-2-fluoroethenolate under mild conditions. nih.gov

Following this logic, the retrosynthesis for this compound would disconnect the pyrimidine ring to reveal two key synthons: a C3 fragment containing the fluorine atom and a guanidine-like fragment containing the methoxy group. The forward synthesis would then involve the condensation of a suitable fluorinated three-carbon building block with O-methylisourea (or a related reagent) to construct the final pyrimidine ring system. This approach avoids the often challenging direct fluorination of a pre-formed pyrimidine ring. nih.gov

Biological Activity and Mechanistic Studies of 5 Fluoro 2 Methoxypyrimidin 4 Amine Analogues

Pyrimidine (B1678525) Derivatives as Kinase Inhibitors

The structural framework of pyrimidine is a common feature in numerous compounds designed to target protein kinases, which are crucial regulators of cellular processes. Many of these inhibitors function by competing with adenosine (B11128) triphosphate (ATP), the primary energy currency for phosphorylation reactions catalyzed by kinases. researchgate.netnih.govnih.govmedchemexpress.comnih.gov

Inhibition of Protein Kinases (e.g., Aurora Kinase, Polo-like Kinase, EGFR, FAK, Mps1)

Analogues of 5-Fluoro-2-methoxypyrimidin-4-amine have been investigated as inhibitors of a wide array of protein kinases implicated in cancer.

Aurora and Polo-like Kinases (PLKs): Pyrimidine-based compounds are prominent among inhibitors of Aurora kinases and Polo-like kinases (PLKs), which are essential for cell cycle regulation. nih.gov About half of the new Aurora and PLK inhibitors entering clinical trials feature 2-aminopyrimidine, 4-aminopyrimidine, or 2,4-diaminopyrimidine (B92962) scaffolds. nih.gov For instance, certain indazole derivatives have been identified as potent inhibitors of Polo-like kinase 4 (PLK4). acs.org Similarly, BI-2536, a potent human polo-like kinase 1 (PLK1) inhibitor, has demonstrated antiplasmodial activity, though this action does not directly correlate with its PLK1 inhibition. nih.gov

Epidermal Growth Factor Receptor (EGFR): The 4-(phenylamino)pyrimidine structure is a well-established pharmacophore for inhibiting the epidermal growth factor receptor (EGFR) tyrosine kinase. researchgate.netnih.govnih.gov Several fused-ring pyrimidine derivatives, such as quinazolines and pyrido-, pyrazolo-, and pyrrolo-pyrimidines, also act as ATP-competitive EGFR inhibitors. nih.gov For example, a series of 2,5,8-trisubstituted pyrido[2,3-d]pyrimidines showed potent EGFR kinase inhibition, with some compounds having an IC₅₀ as low as 2 nM. rsc.org Furthermore, a novel anti-inflammatory EGFR inhibitor, 4-fluoro-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide, has been discovered, highlighting the diverse applications of this chemical class.

Focal Adhesion Kinase (FAK): FAK, a non-receptor tyrosine kinase involved in cell adhesion and migration, is another key target for pyrimidine derivatives. Pyrrolo[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine (B1254671) derivatives have been developed as potent FAK inhibitors. For example, compound 10b, a pyrrolo[2,3-d]pyrimidine, exhibited an IC₅₀ of 9.9 nM for FAK. Similarly, a series of N,N'-(4-((5-bromo-2-(phenylamino)pyrimidin-4-yl)amino)-1,3-phenylene)diacetamide derivatives showed FAK inhibitory activity with IC₅₀ values ranging from 3.7 to 108.0 nM.

Monopolar Spindle 1 (Mps1) Kinase: Mps1 is a critical component of the spindle assembly checkpoint. Imidazo[1,2-b]pyridazine and aminopyridine-based derivatives have been developed as selective Mps1 kinase inhibitors with antiproliferative activity.

| Compound Class | Target Kinase | Key Findings | IC₅₀ Values | Reference |

| Pyrido[2,3-d]pyrimidines | PIM-1 Kinase | Potent inhibition and induction of apoptosis in MCF-7 cells. | 11.4 nM and 17.2 nM for compounds 4 and 10, respectively. | |

| Thiazolo[4,5-d]pyrimidines | N/A | Compound 3b showed the most significant anticancer activity among the series. | N/A (Evaluated by growth %) | |

| Pyrrolo[2,3-d]pyrimidine | FAK | Compound 10b showed excellent FAK inhibition and broad anticancer activity. | 9.9 nM | |

| Thieno[3,2-d]pyrimidine | FAK, FLT3 | Compound 26 identified as a potent dual inhibitor. | N/A | |

| Phenylamino Pyrimidine | FAK | Compound 13a effectively suppressed tumor growth. | 3.7 nM |

Mechanisms of Kinase Inhibition (e.g., ATP-Competitive)

The primary mechanism by which many pyrimidine-based kinase inhibitors function is through ATP-competitive inhibition. researchgate.netnih.govnih.gov The pyrimidine scaffold, particularly the pyrrolo[2,3-d]pyrimidine nucleus, is a deaza-isostere of adenine, the core component of ATP. medchemexpress.com This structural similarity allows these inhibitors to bind to the ATP-binding pocket of kinases, thereby preventing the natural substrate ATP from binding and blocking the phosphorylation of downstream target proteins. medchemexpress.comnih.gov This mode of inhibition is common for inhibitors targeting EGFR and other kinases. researchgate.netnih.govnih.govnih.gov

Anticancer Activity and Antiproliferative Mechanisms

The inhibition of key cellular kinases by pyrimidine derivatives translates into significant anticancer and antiproliferative effects. These effects are often mediated through the induction of cell cycle arrest and apoptosis, as well as the promotion of DNA damage.

Cell Cycle Arrest Induction

A common outcome of treating cancer cells with pyrimidine-based inhibitors is the induction of cell cycle arrest. This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating. For instance, certain pyrimidine derivatives can induce cell cycle arrest at the G2/M phase. Other studies have shown that novel CDK2 inhibitors based on a pyrimidine structure can block the cell cycle at the G0 or G1 phase in breast cancer cells. Similarly, some pyrido[3,2-d]pyrimidine (B1256433) derivatives cause cell cycle arrest at the S phase. The inhibition of pyrimidine synthesis itself can also lead to cell cycle arrest, which is a p53-independent mechanism.

| Compound/Derivative Class | Cell Line(s) | Effect | Phase of Arrest | Reference |

| Pyridopyrimidine | Leukemic and breast cancer cells | Maintained cell cycle arrest even with oncogene overexpression. | N/A | |

| Pyrimidine with urea (B33335) moieties | SW480 (colon cancer) | Arrested cell cycle. | G2/M | |

| Pyrido[3,2-d]pyrimidine | HL-60 and HeLa | Induced cell cycle arrest. | S phase | |

| Benzamide derivatives (CDK2 inhibitors) | MDA-MB-468 (breast cancer) | Blocked cell cycle. | G0/G1 | |

| Pyrido[2,3-d]pyrimidine (B1209978) | MCF-7 (breast cancer) | Arrested cell cycle. | G1 | |

| Selenadiazolopyrimidine | Hep-G2 (liver cancer) | Halted cell cycle. | G1-S | |

| Brequinar and ML390 (DHODH inhibitors) | Glioblastoma cells | Arrested cell cycle. | S phase |

Apoptosis Induction

In addition to halting the cell cycle, pyrimidine derivatives are frequently reported to induce apoptosis, or programmed cell death, in cancer cells. Mechanistic studies have shown that this can occur through various pathways. For example, one pyrimidine derivative containing an aryl urea moiety was found to induce apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating the anti-apoptotic protein Bcl-2. Another study on pyrazolo[3,4-d]pyrimidine derivatives demonstrated apoptosis induction through the generation of reactive oxygen species (ROS), leading to the loss of mitochondrial membrane potential and activation of caspases. Similarly, novel pyrido[2,3-d]pyrimidine derivatives have been shown to be potent inducers of apoptosis in MCF-7 breast cancer cells.

DNA Damage and Inhibition of Cell Division

The anticancer effects of some pyrimidine analogues are also linked to their ability to cause DNA damage and inhibit cell division. The inhibition of de novo pyrimidine synthesis can lead to a depletion of nucleotide pools, which in turn causes replication stress and can enhance the DNA damage induced by other agents like temozolomide. Photochemical reactions can cause adjacent pyrimidine bases in a DNA strand to form pyrimidine dimers, which are a form of DNA damage. These dimers distort the DNA helix, which can block replication and transcription. If left unrepaired, this damage can lead to mutations or halt cell division altogether.

Pyrimidine Derivatives as Antimetabolites

Pyrimidine analogues, including those structurally related to this compound, function as antimetabolites by interfering with the synthesis of nucleic acids, DNA and RNA. clevelandclinic.orgnih.gov These compounds, due to their structural similarity to natural pyrimidine bases like cytosine and thymine, can be mistakenly incorporated into metabolic pathways. clevelandclinic.orgnih.gov This incorporation can lead to the inhibition of critical enzymes involved in nucleotide biosynthesis or result in the formation of fraudulent nucleic acids, ultimately disrupting cell replication and function. clevelandclinic.org

A well-known example of a pyrimidine antimetabolite is 5-fluorouracil (B62378) (5-FU). clevelandclinic.orgnih.gov The fluorine atom at the C-5 position is a key feature that contributes to its cytotoxic effects. 5-FU is metabolized in cells to several active compounds, including fluorodeoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase, an enzyme essential for the synthesis of thymidine, a necessary component of DNA. clevelandclinic.org The structural similarity of this compound to 5-FU suggests a potential role as an antimetabolite, although specific studies on its direct mechanism are less common. The presence of the 5-fluoro substituent is a strong indicator of this potential activity.

Other Reported Biological Activities of Pyrimidine Derivatives

The versatility of the pyrimidine scaffold has led to the discovery of a broad range of other biological activities beyond their antimetabolite properties.

Antimicrobial and Antiviral Effects

Pyrimidine derivatives have shown considerable promise as antimicrobial and antiviral agents. nih.govnih.gov Their ability to interfere with microbial genetic processes makes them attractive candidates for the development of new anti-infective drugs. nih.gov

Derivatives of 5-fluorouracil have been investigated for their antibacterial properties. nih.gov Studies have shown that these compounds can inhibit bacterial growth and reduce biofilm formation, with some derivatives demonstrating efficacy against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com For instance, certain 5-FU derivatives with phosphonium (B103445) substitutions have displayed significant activity against Staphylococcus aureus and Escherichia coli. nih.gov

In the realm of antiviral research, pyrimido[4,5-d]pyrimidine (B13093195) derivatives, which share a fused ring system with some pyrimidine analogues, have exhibited selective efficacy against coronaviruses. mdpi.com The substitution pattern on the pyrimidine ring is critical for antiviral activity, with certain amino and aliphatic chain substitutions enhancing potency. mdpi.comfrontiersin.org

Anti-diabetic Activity

Recent research has highlighted the potential of pyrimidine derivatives in the management of type 2 diabetes mellitus. nih.govnih.gov A series of 5-methoxypyrimidine (B27851) derivatives were designed and synthesized as dual-target agents, acting as both G protein-coupled receptor 119 (GPR119) agonists and dipeptidyl peptidase-4 (DPP-4) inhibitors. nih.gov GPR119 activation and DPP-4 inhibition are complementary mechanisms that both promote insulin (B600854) secretion and help regulate blood glucose levels. nih.gov One particular compound from this series demonstrated significant glucose-lowering effects in animal models, underscoring the potential of this scaffold in developing novel anti-diabetic therapies. nih.gov

Anti-inflammatory Activity (e.g., COX Inhibitors)

Pyrimidine derivatives have been investigated for their anti-inflammatory properties, with some analogues acting as selective inhibitors of cyclooxygenase-2 (COX-2). nih.gov The COX-2 enzyme is a key mediator of inflammation and pain, and its selective inhibition is a desirable therapeutic strategy to minimize the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov Certain pyrimidine derivatives have shown high selectivity for COX-2 over COX-1, with potency comparable to established COX-2 inhibitors. nih.gov These compounds also demonstrated the ability to reduce levels of reactive oxygen species (ROS) in inflammatory cell models, suggesting additional antioxidant properties that could contribute to their anti-inflammatory effects. nih.gov

Corrosion Inhibition

Beyond biomedical applications, pyrimidine derivatives have been explored for their utility in industrial settings, specifically as corrosion inhibitors for metals. The nitrogen atoms and π-electrons in the pyrimidine ring can form a protective film on the metal surface, thereby preventing corrosion. While specific studies on this compound analogues for this purpose are not widely reported, the general class of pyrimidine derivatives has shown effectiveness in protecting metals like steel in acidic environments.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity, guiding the design of more potent and selective drug candidates. nih.gov For pyrimidine derivatives, SAR studies have been instrumental in elucidating the key structural features required for their diverse pharmacological effects. nih.govresearchgate.net

In the context of anticancer activity, the substitution pattern on the pyrimidine ring is critical. For instance, in a series of 2,4,5-trisubstituted pyrimidines, the nature of the substituents at the 2, 4, and 5 positions significantly impacted their cytotoxic effects against various cancer cell lines. researchgate.net The introduction of a trifluoromethyl group, for example, has been shown to improve the bioavailability of some thiazolo[4,5-d]pyrimidine (B1250722) derivatives and enhance their anticancer activity. mdpi.com

For antimicrobial applications, SAR studies have revealed that modifications to the pyrimidine core can lead to compounds with potent and broad-spectrum activity. nih.govijpsdronline.com The type and position of substituents can influence the compound's ability to penetrate bacterial cell walls and interact with its target. nih.gov

In the development of anti-diabetic agents, SAR studies of 5-methoxypyrimidine derivatives have shown that linking the pyrimidine core to a DPP-4 inhibitor via a flexible linker can result in dual-acting compounds with enhanced glucose-lowering effects. nih.gov The nature of the linker and the specific DPP-4 inhibitor used were found to be important for optimizing the dual activity. nih.gov

The table below summarizes the biological activities of some pyrimidine derivatives and the key structural features influencing their activity.

| Compound Class | Biological Activity | Key Structural Features for Activity |

| 5-Fluorouracil Derivatives | Antimetabolite, Antimicrobial | 5-Fluoro substituent is crucial for inhibiting thymidylate synthase. clevelandclinic.org Phosphonium substitutions can enhance antibacterial efficacy. nih.gov |

| Pyrimido[4,5-d]pyrimidines | Antiviral | Amino and aliphatic chain substitutions at specific positions are important for activity against coronaviruses. mdpi.com |

| 5-Methoxypyrimidine Derivatives | Anti-diabetic (Dual GPR119 agonist/DPP-4 inhibitor) | Linkage to a DPP-4 inhibitor via a flexible linker is key for dual activity. nih.gov |

| General Pyrimidine Derivatives | Anti-inflammatory (COX-2 Inhibition) | Specific substitution patterns lead to high selectivity for COX-2 over COX-1. nih.gov |

| Thiazolo[4,5-d]pyrimidines | Anticancer | Introduction of a trifluoromethyl group can improve bioavailability and cytotoxic activity. mdpi.com |

Future Directions and Research Gaps

Development of Novel 5-Fluoro-2-methoxypyrimidin-4-amine Derivatives with Enhanced Potency and Selectivity

A primary avenue for future research lies in the rational design and synthesis of novel derivatives of this compound. The goal is to enhance biological activity and selectivity towards specific therapeutic targets. The pyrimidine (B1678525) ring offers multiple positions (specifically the amine group and potentially the core ring structure) for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). mdpi.com

Future work will likely involve creating a library of analogues by introducing a variety of substituents. For instance, derivatization of the 4-amino group could lead to amides, sulfonamides, or ureas, potentially forming new hydrogen bond interactions within a target's active site. Research on other pyrimidine series has demonstrated that such modifications can significantly impact potency. For example, the development of pyrimidinyl-piperazine carboxamides led to potent α-glucosidase inhibitors, highlighting how modifications can tune biological activity. researchgate.net

The fluorine atom at the 5-position is a key feature, often enhancing metabolic stability and binding affinity. Future derivatives will likely retain this feature while exploring modifications at other positions. The development of new anticancer drugs has often leveraged the pyrimidine scaffold to target enzymes like microtubules, with modifications driving potency and selectivity. nih.gov

Table 1: Examples of Pyrimidine Derivatives and Their Biological Activities

| Compound Class | Target | Key Findings | Reference |

|---|---|---|---|

| Pyrimidine-pyrazine-oxazoles | Anticancer (MCF-7, HepG2, A549) | Dual inhibitors of HDAC and EGFR. | mdpi.com |

| Pyrimidinyl-piperazine carboxamides | α-glucosidase | Significant inhibitory potency, potential for type 2 diabetes treatment. | researchgate.net |

| Chrysin-based pyrimidine–piperazine hybrids | Antibacterial | Effective against various bacterial strains. | mdpi.com |

| Pyrido[2,3-d]pyrimidines | Lipoxygenase (LOX) inhibitors | Potent inhibition of lipid peroxidation. | nih.gov |

This table is interactive and can be sorted by clicking on the column headers.

Exploration of New Therapeutic Targets for Pyrimidine-Based Compounds

The structural versatility of the pyrimidine core allows it to target a broad spectrum of diseases. nih.gov While pyrimidines are well-established as anticancer and anti-infective agents, future research on derivatives of this compound should explore novel therapeutic applications. nih.govresearchgate.net

The de novo pyrimidine synthesis pathway is increasingly recognized as a crucial target in oncology, particularly in cancers driven by specific oncogenes like KRAS or with PTEN deficiency. nih.gov This creates an opportunity to investigate if this compound derivatives can inhibit key enzymes in this pathway, such as dihydroorotate (B8406146) dehydrogenase (DHODH). nih.gov

Beyond cancer, pyrimidine derivatives have shown potential in treating a range of conditions including neurological disorders, chronic pain, and diabetes. nih.govresearchgate.net For example, their ability to act as α-glucosidase inhibitors opens up avenues in metabolic diseases. researchgate.net Future screening of this compound and its analogues against a diverse panel of biological targets could uncover entirely new therapeutic indications. mdpi.com

Integration of Advanced Computational and Synthetic Methodologies

Modern drug discovery is increasingly driven by the synergy between computational and synthetic chemistry. co-ac.com Future efforts to develop derivatives of this compound will greatly benefit from these advanced methodologies.

Computational Approaches:

Molecular Docking and Virtual Screening: These techniques can predict the binding affinity and mode of interaction of virtual libraries of this compound derivatives with various protein targets. co-ac.com This allows for the prioritization of compounds for synthesis, saving time and resources. co-ac.com

Pharmacophore Modeling: By identifying the key structural features required for biological activity, pharmacophore models can guide the design of new derivatives with improved properties.

Machine Learning and AI: Advanced algorithms can analyze complex datasets to predict the biological activity and physicochemical properties of novel compounds, further accelerating the discovery process. co-ac.com

Synthetic Methodologies:

High-Throughput Synthesis: The use of automated and parallel synthesis techniques will enable the rapid generation of large libraries of derivatives for biological evaluation.

Novel Coupling Chemistries: The development and application of efficient cross-coupling reactions, such as the Suzuki-Miyaura coupling, will facilitate the assembly of complex derivatives from the this compound core. mdpi.com

Fragment-Based Drug Discovery (FBDD): The core pyrimidine structure can be considered a fragment that can be elaborated in three dimensions to create more potent and selective lead compounds. acs.org

Investigating Novel Biological Applications and Mechanistic Insights

A significant research gap exists in understanding the full biological potential and mechanism of action of this compound. Future studies should aim to elucidate how this compound and its derivatives exert their biological effects at a molecular level.

This involves:

Target Identification and Validation: For derivatives that show promising activity in phenotypic screens, identifying the specific molecular target is crucial. This can be achieved through techniques such as affinity chromatography, proteomics, and genetic approaches.

Elucidation of Signaling Pathways: Once a target is identified, further research is needed to understand how the compound modulates downstream signaling pathways. For instance, if a derivative inhibits a particular kinase, its effect on the entire signaling cascade should be investigated. nih.gov

Exploration of New Biological Contexts: The role of pyrimidine metabolism in various diseases is an expanding field of study. nih.gov Investigating the effects of this compound derivatives in models of different diseases, including those beyond cancer and infections, could reveal novel applications. researchgate.net For example, their potential as anti-inflammatory or immunomodulatory agents warrants investigation.

By systematically pursuing these future directions, the scientific community can unlock the full therapeutic potential of this compound, potentially leading to the development of novel drugs for a range of human diseases.

Q & A

Basic: What are the optimal synthetic routes for 5-Fluoro-2-methoxypyrimidin-4-amine?

Answer:

The synthesis of this compound can be achieved via two primary methods:

Fluorodenitration using tetrabutylammonium fluoride (TBAF) under mild conditions, which selectively replaces nitro groups with fluorine while preserving the methoxy and amino substituents .

Gewald synthesis , a multi-step approach involving the formation of a pyrimidine ring followed by functionalization. This method is advantageous for introducing diverse substituents but requires rigorous purification to isolate the target compound .

Key considerations :

- Use anhydrous conditions to prevent hydrolysis of the methoxy group.

- Monitor reaction progress via TLC or HPLC to optimize yield (typically 60–75% for TBAF-mediated routes).

Advanced: How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

Density Functional Theory (DFT) calculations can model the electronic effects of substituents on the pyrimidine ring. For example:

- The electron-donating methoxy group at the 2-position reduces the electrophilicity of adjacent carbons, directing nucleophilic attacks to the 4- and 6-positions .

- Molecular docking studies (e.g., AutoDock Vina) can predict binding affinities to biological targets like kinases, aiding in rational drug design .

Validation : Compare computational results with experimental crystallographic data (e.g., bond angles/lengths from X-ray diffraction) to refine models .

Basic: What analytical techniques confirm the structure and purity of this compound?

Answer:

- NMR Spectroscopy : - and -NMR confirm substituent positions (e.g., methoxy protons at δ ~3.8 ppm, fluorine coupling patterns) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H] at m/z 158.06 for CHFNO) .

- X-Ray Crystallography : Resolve 3D geometry using programs like SHELXL . For example, bond lengths between C-F (1.34 Å) and N-H (1.02 Å) align with expected values .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer effects) may arise from:

- Assay variability : Validate results using orthogonal assays (e.g., MIC tests vs. cell viability assays) .

- Structural analogs : Compare with derivatives like 2-chloro-5-fluoropyrimidin-4-amine (CAS 155-10-2), where chloro substitution alters lipophilicity and target selectivity .

- Metabolic stability : Perform liver microsome studies to assess if rapid degradation in certain models skews activity .

Basic: What structural features of this compound influence its physicochemical properties?

Answer:

| Substituent | Effect |

|---|---|

| 2-Methoxy | Increases electron density at C2, reducing electrophilicity; enhances solubility in polar solvents . |

| 4-Amino | Enables hydrogen bonding with biological targets (e.g., kinase ATP-binding pockets) . |

| 5-Fluoro | Enhances metabolic stability by resisting oxidative degradation; modulates pKa (~4.2 for the amino group) . |

Advanced: What strategies improve yield in multi-step syntheses involving this compound?

Answer:

- Flow Chemistry : Use continuous flow reactors to optimize exothermic steps (e.g., fluorodenitration) and reduce side reactions .

- Protecting Groups : Temporarily protect the amino group (e.g., with Boc) during harsh reactions to prevent undesired substitutions .

- Catalytic Systems : Employ Pd/C or Ni catalysts for selective dehalogenation in later stages .

Advanced: How does crystallographic data inform the design of derivatives with enhanced bioactivity?

Answer:

- Torsion Angles : Adjust substituents to align with target binding pockets. For example, a dihedral angle of 12.8° between the pyrimidine ring and phenyl groups optimizes π-π stacking .

- Hydrogen Bonding : Modify the amino group to strengthen interactions with key residues (e.g., Asp86 in kinase targets) .

Basic: How do structural analogs differ in reactivity and bioactivity?

Answer:

| Compound | Key Difference | Impact |

|---|---|---|

| 5-Fluoro-2-methoxy-3-methylpyridine | Methyl at C3 increases steric hindrance, reducing nucleophilic substitution rates . | Lower antimicrobial activity but improved metabolic stability. |

| 2-Chloro-5-fluoropyrimidin-4-amine | Chloro substituent enhances electrophilicity at C4, favoring alkylation reactions . | Higher cytotoxicity in cancer cell lines. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.